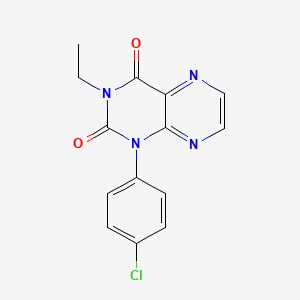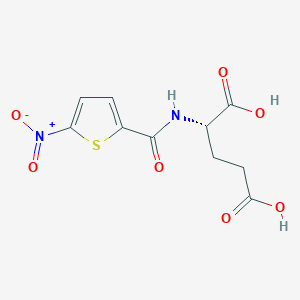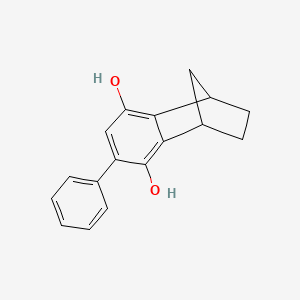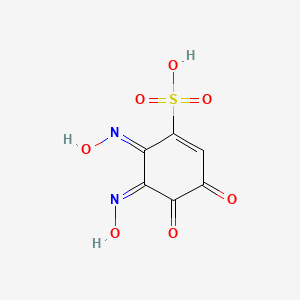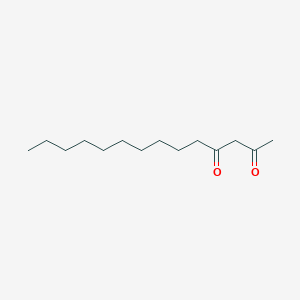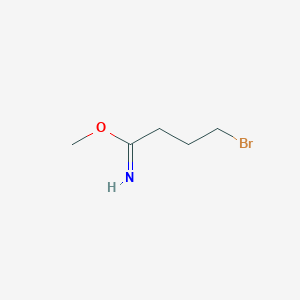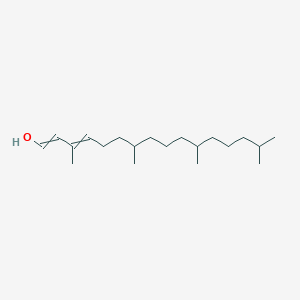
3,7,11,15-Tetramethylhexadeca-1,3-dien-1-OL
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,7,11,15-Tetramethylhexadeca-1,3-dien-1-OL is an organic compound belonging to the class of acyclic diterpenoids. These compounds are characterized by their structure, which consists of four consecutive isoprene units without forming a cycle
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3,7,11,15-Tetramethylhexadeca-1,3-dien-1-OL typically involves the following steps:
Isoprene Unit Assembly: The initial step involves the assembly of isoprene units through a series of reactions, such as the Diels-Alder reaction, to form the desired carbon skeleton.
Functional Group Introduction:
Final Modifications:
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar synthetic routes but optimized for higher yields and efficiency. Techniques such as continuous flow reactors and catalytic processes are often employed to enhance production rates and reduce costs.
Analyse Chemischer Reaktionen
Types of Reactions
3,7,11,15-Tetramethylhexadeca-1,3-dien-1-OL undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into saturated alcohols or alkanes.
Substitution: Substitution reactions can introduce different functional groups, such as halogens or alkyl groups, into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Reagents like halogens (Cl₂, Br₂) and alkyl halides (R-X) are used under conditions such as UV light or heat.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of saturated alcohols or alkanes.
Substitution: Formation of halogenated or alkylated derivatives.
Wissenschaftliche Forschungsanwendungen
3,7,11,15-Tetramethylhexadeca-1,3-dien-1-OL has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing complex organic molecules and studying reaction mechanisms.
Biology: Investigated for its potential role in biological processes and as a precursor for bioactive compounds.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antioxidant effects.
Industry: Utilized in the production of fragrances, flavors, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 3,7,11,15-Tetramethylhexadeca-1,3-dien-1-OL involves its interaction with molecular targets and pathways within biological systems. The compound may exert its effects through:
Enzyme Inhibition: Inhibiting specific enzymes involved in metabolic pathways.
Receptor Binding: Binding to receptors on cell surfaces, triggering signaling cascades.
Antioxidant Activity: Scavenging free radicals and reducing oxidative stress.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3,7,11,15-Tetramethylhexadec-2-en-1-yl acetate: A similar compound with an acetate functional group.
(E,E,E)-3,7,11,15-Tetramethylhexadeca-1,3,6,10,14-pentaene: A related compound with multiple double bonds.
3,7,11,15-Tetramethyl-1-hexadecen-3-ol: Another similar compound with a different hydroxyl group position.
Uniqueness
3,7,11,15-Tetramethylhexadeca-1,3-dien-1-OL is unique due to its specific structure, which includes a hydroxyl group at the first position and double bonds at the first and third positions
Eigenschaften
CAS-Nummer |
63871-01-2 |
|---|---|
Molekularformel |
C20H38O |
Molekulargewicht |
294.5 g/mol |
IUPAC-Name |
3,7,11,15-tetramethylhexadeca-1,3-dien-1-ol |
InChI |
InChI=1S/C20H38O/c1-17(2)9-6-10-18(3)11-7-12-19(4)13-8-14-20(5)15-16-21/h14-19,21H,6-13H2,1-5H3 |
InChI-Schlüssel |
SQYDCWXHVANLSG-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)CCCC(C)CCCC(C)CCC=C(C)C=CO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


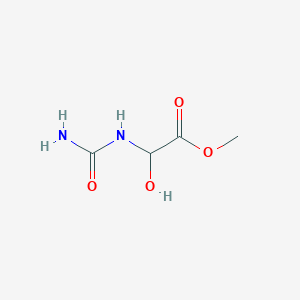
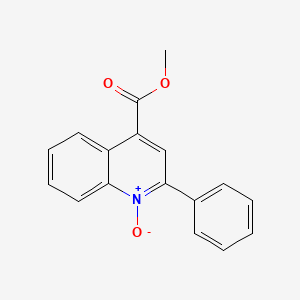
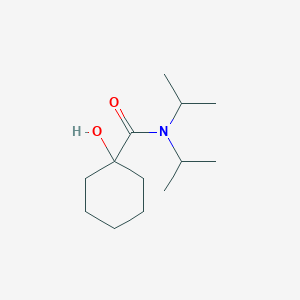

![Ethyl [(3-methylbut-1-en-2-yl)oxy]acetate](/img/structure/B14483540.png)
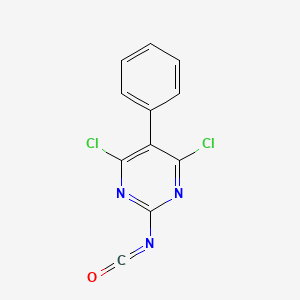
![3-[(1-Carboxypropyl)sulfanyl]naphthalene-2-carboxylic acid](/img/structure/B14483548.png)
